5-chloro-N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide
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Overview
Description
5-chloro-N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is an organic compound that features a complex structure with multiple functional groups
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is human carbonic anhydrase B . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its target, human carbonic anhydrase B, by acting as an inhibitor This means it binds to the enzyme and reduces its activity
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific context in which it is used. For instance, benzenesulfonamide derivatives, which include this compound, have been found to be effective in the treatment of proliferative diseases such as cancer . This suggests that the compound could have a range of potential effects depending on the disease state and the specific cellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with cyclopropylamine to form 5-chloro-N-cyclopropyl-2-methoxybenzenesulfonamide.
Introduction of the Thiophen-3-ylmethyl Group: The next step involves the alkylation of the sulfonamide with thiophen-3-ylmethyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to an amine under reductive conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of 5-chloro-N-cyclopropyl-2-formyl-N-(thiophen-3-ylmethyl)benzenesulfonamide.
Reduction: Formation of this compound amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide: Lacks the cyclopropyl group.
5-chloro-N-cyclopropyl-2-methoxybenzenesulfonamide: Lacks the thiophen-3-ylmethyl group.
N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide: Lacks the chlorine atom.
Uniqueness
5-chloro-N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S2/c1-20-14-5-2-12(16)8-15(14)22(18,19)17(13-3-4-13)9-11-6-7-21-10-11/h2,5-8,10,13H,3-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYRBZQPLAZOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC2=CSC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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